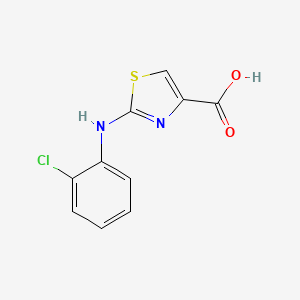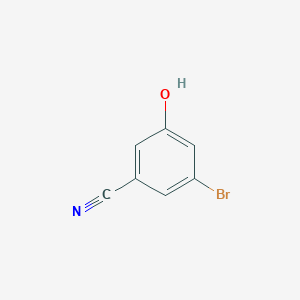
2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid” is a complex organic molecule that contains a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), a phenyl ring (a six-membered carbon ring) that is substituted with a chlorine atom, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the chlorophenyl group, and the carboxylic acid group . The exact structure would depend on the specific locations of these groups within the molecule.Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Synthesis Techniques : The compound and its derivatives, such as 2-(p-chlorophenyl)-2-thiazoline and its 4-carboxylic acid form, are synthesized using specific aminoethane thiols. This process is significant for producing various thiazoline derivatives, offering a base for further exploration in different fields (Suzuki & Izawa, 1976).
Chemical Transformation Studies : Research on the photochemical decarboxylation of 2-phenyl- and 2-(p-chlorophenyl)-Δ2-thiazoline-4-carboxylic acid provides insights into chemical reactions under specific conditions, contributing to a deeper understanding of thiazoline chemistry (Suzuki et al., 1976).
Biological and Pharmaceutical Applications
Antimicrobial Agents : Various derivatives of 2-phenylamino-thiazole have been synthesized and tested for antimicrobial activity. These studies indicate the potential of such compounds in developing new antimicrobial agents (Bikobo et al., 2017).
Antiviral Activity : The synthesis and study of derivatives like 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids show potential antiviral activity, demonstrating the role these compounds could play in treating viral infections (Bernardino et al., 2007).
Fungicidal and Antivirus Activities : Studies on novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have indicated good fungicidal activity, highlighting their potential use in agriculture and disease control (Fengyun et al., 2015).
Industrial and Chemical Applications
Mild Steel Corrosion Inhibition : Research into thiazole hydrazones, such as derivatives of thiazole-2-carboxylic acid, has shown their effectiveness in inhibiting mild steel corrosion in acidic media. This suggests potential applications in industries dealing with metal preservation and protection (Chaitra et al., 2016).
Antifungal and Antimicrobial Activities : Novel 2,4-disubstituted thiazoles, incorporating functional groups from the structure of 2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid, exhibit antimicrobial and antifungal activities, indicating their importance in pharmaceutical research and development (Grybaitė et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid may also interact with various cellular targets.
Mode of Action
For instance, indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets.
Biochemical Pathways
For example, indole derivatives have been found to affect a wide range of biological activities, suggesting that 2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid may also impact multiple biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-chloroanilino)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-6-3-1-2-4-7(6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOCHAFOYVWXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2509973.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2509976.png)



![2-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B2509986.png)
![1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2509987.png)
